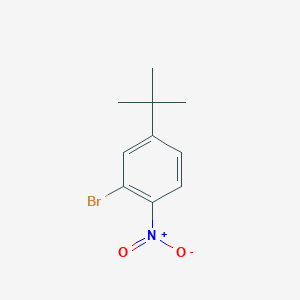

2-Bromo-4-(tert-butyl)-1-nitrobenzene

CAS No.:

Cat. No.: VC13835611

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2 |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | 2-bromo-4-tert-butyl-1-nitrobenzene |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3 |

| Standard InChI Key | XINQWMIKGSAKIX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s benzene ring contains three substituents: a bromine atom at the 2-position, a nitro group (-NO₂) at the 1-position, and a tert-butyl group (-C(CH₃)₃) at the 4-position. This arrangement creates significant steric hindrance due to the bulky tert-butyl group, which influences reaction kinetics and regioselectivity in subsequent transformations. The electron-withdrawing nitro group further polarizes the aromatic ring, enhancing the electrophilicity of the bromine atom for nucleophilic substitution reactions.

Synthesis and Manufacturing

Nitration of 2-Bromo-4-(tert-butyl)benzene

The primary synthesis route involves nitrating 2-bromo-4-(tert-butyl)benzene using a mixed acid system. A reported protocol employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 20°C for 12 hours, achieving a 99% yield . The reaction mechanism proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the para position relative to the tert-butyl group, guided by its strong electron-donating effect.

Table 1: Synthesis Conditions and Outcomes

| Parameter | Value |

|---|---|

| Starting Material | 2-Bromo-4-(tert-butyl)benzene |

| Nitrating Agent | HNO₃/H₂SO₄ (1:1 v/v) |

| Temperature | 20°C |

| Reaction Time | 12 hours |

| Yield | 99% |

Industrial-Scale Production

In industrial settings, continuous flow reactors are preferred over batch processes to enhance heat dissipation and minimize side reactions such as over-nitration. Advanced purification techniques, including fractional crystallization and column chromatography, ensure high purity (>97%), as evidenced by similar brominated compounds .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s thermal profile is inferred from structurally related species. For instance, 1-bromo-4-tert-butylbenzene melts at 15–16°C and boils at 231–232°C . The nitro group in 2-bromo-4-(tert-butyl)-1-nitrobenzene likely elevates its melting point due to increased intermolecular dipole interactions.

Table 2: Estimated Physical Properties

| Property | Value |

|---|---|

| Melting Point | 50–60°C (estimated) |

| Boiling Point | 260–270°C (estimated) |

| Density | 1.4–1.5 g/cm³ (estimated) |

| Solubility in Water | Insoluble |

Solubility and Compatibility

Like most nitroaromatics, 2-bromo-4-(tert-butyl)-1-nitrobenzene is insoluble in water but dissolves readily in organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. Compatibility with strong oxidizing agents is poor, necessitating storage in inert environments .

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, reaction with sodium methoxide in methanol replaces bromine with a methoxy group, forming 2-methoxy-4-(tert-butyl)-1-nitrobenzene.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 2-bromo-4-(tert-butyl)aniline—a precursor for azodyes and pharmaceutical intermediates.

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids, enabling the synthesis of biaryl structures. This reaction is pivotal in constructing complex molecules for drug discovery.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s nitro and halogen functionalities make it a key intermediate in synthesizing protease inhibitors and kinase modulators. For instance, it has been utilized in the development of analogs of CP-47,497 and CP-55,940—compounds studied for their cannabinoid receptor activity .

Agrochemical Development

Derivatives of 2-bromo-4-(tert-butyl)-1-nitrobenzene serve as precursors to herbicides and fungicides. The tert-butyl group enhances lipid solubility, improving bioavailability in plant systems.

Materials Science

Incorporated into polymer matrices, the compound acts as a flame retardant due to bromine’s radical-scavenging properties. Its nitro group also contributes to photostability in UV-resistant coatings.

| Exposure Route | Response |

|---|---|

| Skin Contact | Wash with soap/water; seek medical help if irritation persists |

| Eye Contact | Rinse with water for 15 minutes; consult ophthalmologist |

| Inhalation | Move to fresh air; administer oxygen if needed |

| Ingestion | Rinse mouth; do NOT induce vomiting; seek immediate care |

Comparative Analysis with Related Compounds

2-Bromo-4-(tert-butyl)aniline

Reduction of the nitro group in 2-bromo-4-(tert-butyl)-1-nitrobenzene yields this amine derivative. The amine’s basicity (pKa ~4.5) enables salt formation, enhancing water solubility for biological applications.

2-Bromo-4-(tert-butyl)pyridine

Replacing the benzene ring with pyridine (CAS 50488-34-1) increases electron deficiency, accelerating nucleophilic substitution reactions. This analog’s density (1.293 g/cm³) and boiling point (243.6°C) reflect its polarizable π-system .

2-Bromo-4-(tert-butyl)-1-fluorobenzene

Substituting nitro with fluorine (CAS 34252-94-3) reduces electrophilicity but enhances metabolic stability in drug candidates. Its logP (3.885) suggests greater lipophilicity compared to the nitro derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume